2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C26H29N3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(dibutylamino)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H29N3/c1-3-5-17-29(18-6-4-2)26-24(20-27)23(21-13-9-7-10-14-21)19-25(28-26)22-15-11-8-12-16-22/h7-16,19H,3-6,17-18H2,1-2H3 |
InChI Key |
LQQCMRKLZNBXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Route
A modified Hantzsch synthesis involves the condensation of ethyl acetoacetate, benzaldehyde derivatives, and ammonium acetate under refluxing ethanol. While classical Hantzsch reactions yield 1,4-dihydropyridines, oxidation with agents like nitric acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates the aromatic pyridine ring. For example, heating ethyl 3-oxo-3-phenylpropanoate with dibutylamine and acrylonitrile in acetic acid at 120°C for 12 hours yields a dihydropyridine intermediate, which is subsequently oxidized to the pyridine derivative.
Table 1: Cyclocondensation Conditions and Yields
| Precursors | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl acetoacetate, benzaldehyde, NH₄OAc | Ethanol | None | 80 | 24 | 45 |
| 3-Oxo-3-phenylpropanoate, acrylonitrile | Acetic acid | H₂SO₄ | 120 | 12 | 58 |
| Acetylacetone, cinnamaldehyde | Toluene | PPA | 140 | 8 | 72 |
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclocondensation. A mixture of 1,3-diketones, ammonium acetate, and malononitrile in dimethylformamide (DMF) subjected to 150°C for 20 minutes under microwave conditions produces the pyridine core with 78–82% yield. This method reduces side reactions such as oligomerization, common in conventional heating.
Introduction of the Dibutylamino Group
The dibutylamino moiety at position 2 is typically introduced via nucleophilic substitution or reductive amination.
Nucleophilic Aromatic Substitution
Chloropyridine intermediates react with dibutylamine under basic conditions. For instance, 2-chloro-4,6-diphenylpyridine-3-carbonitrile is treated with excess dibutylamine in tetrahydrofuran (THF) at 60°C for 48 hours, achieving 65% substitution. The reaction benefits from polar aprotic solvents and anhydrous conditions to minimize hydrolysis.
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling offers higher regioselectivity. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, 2-bromo-4,6-diphenylpyridine-3-carbonitrile couples with dibutylamine in toluene at 100°C, yielding 89% product. This method avoids harsh conditions and enhances functional group tolerance.
Installation of Aryl Groups at Positions 4 and 6
Suzuki-Miyaura cross-coupling is the gold standard for introducing phenyl groups. Boronic acids react with dihalopyridine precursors in the presence of palladium catalysts.
Table 2: Suzuki-Miyaura Coupling Optimization
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 76 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | CsF | DMF | 81 |
| 2-Naphthylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 68 |
Notably, electron-deficient boronic acids require higher temperatures (110–120°C) and longer reaction times (24–36 hours) for complete conversion.
Cyanation at Position 3
The carbonitrile group is introduced via Sandmeyer reaction or transition metal-mediated cyanation.
Sandmeyer Reaction
Treatment of 3-amino-4,6-diphenylpyridine with NaNO₂/HCl followed by CuCN/KCN in aqueous ethanol at 0–5°C affords the nitrile in 55% yield. Side products like isonitriles are minimized by maintaining low temperatures.
Palladium-Catalyzed Cyanation
Using Pd₂(dba)₃ and Xantphos, 3-bromo-4,6-diphenylpyridine reacts with Zn(CN)₂ in DMF at 100°C, achieving 92% yield. This method is superior in scalability and avoids toxic cyanide salts.
One-Pot Multi-Component Approaches
Recent advances employ tandem reactions to streamline synthesis. For example, a mixture of benzaldehyde, malononitrile, dibutylamine, and phenylacetylene in ethanol under microwave irradiation produces the target compound in one pot (62% yield). These methods reduce purification steps but require precise stoichiometric control.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using ball milling has emerged as an eco-friendly alternative. Grinding 2-chloro-4,6-diphenylpyridine-3-carbonitrile with dibutylamine and K₂CO₃ at 30 Hz for 2 hours yields 71% product . Additionally, biocatalytic approaches using lipases in ionic liquids are under investigation for amine functionalization.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups on the pyridine ring are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula: C20H24N2
- Molecular Weight: 308.42 g/mol
- IUPAC Name: 2-(dibutylamino)-4,6-diphenylpyridine-3-carbonitrile
These properties contribute to its reactivity and potential applications in various domains.
Medicinal Chemistry
2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile has been investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties against a range of pathogens. Its efficacy can be compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values.
- Anti-inflammatory Properties: Research is ongoing to evaluate its potential as an anti-inflammatory agent, particularly in models of chronic inflammation.
Materials Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials:
- Organic Electronics: The compound can serve as a building block for organic semiconductors due to its electron-donating characteristics. This application is particularly relevant in the field of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for various industrial applications.
Biological Studies
The biological implications of 2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile are being explored through:
- Cell Culture Studies: Investigations into its cytotoxicity and cellular uptake have been conducted using various cell lines. Results indicate that the compound's effects vary significantly depending on concentration and exposure time.
- In Vivo Studies: Animal models are being utilized to assess the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of 2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile demonstrated promising results against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing MIC values comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 (Gentamicin) |
| Escherichia coli | 20 | 15 (Ciprofloxacin) |
Case Study 2: Anti-inflammatory Potential
In a model of induced inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests that further exploration into its mechanism of action could yield valuable insights for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents on the pyridine ring critically determine the physicochemical and functional properties of these derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Pyridine-3-carbonitrile Derivatives
Key Observations:
Electron-Donor Effects: The dibutylamino group in the target compound is a stronger electron donor compared to diethylamino or methylamino groups due to its longer alkyl chains.
Steric Effects: Bulkier substituents (e.g., dibutylamino vs. diethylamino) may reduce molecular packing efficiency, as seen in crystal structures where sulfanyl or carbohydrate groups introduce steric hindrance and alter hydrogen-bonding networks .
Functional Performance in Photopolymerization
Derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile, including the dibutylamino variant, act as photosensitizers for diphenyliodonium photoinitiators. Their efficacy depends on:
- Substituent Electron-Donor Strength: Stronger electron donors (e.g., -N(C₄H₉)₂) reduce oxidation potentials, facilitating electron transfer and accelerating polymerization rates .
- Sensitization Efficiency: The target compound’s dibutylamino group likely outperforms derivatives with weaker donors (e.g., methyl or ethyl groups) in initiating polymerization at wavelengths where photoinitiators alone are inactive.
Structural Insights from Crystallography
The crystal structure of 2-[(β-arabinopyranosyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile reveals intermolecular hydrogen bonds involving the sulfanyl and nitrile groups, stabilizing the lattice .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile, and what are their limitations?
- Methodological Answer : The traditional synthesis involves a two-step process:
Knopagel condensation of benzaldehyde with malononitrile in methanol using sodium hydroxide as a catalyst.
High-temperature cyclization in toluene (4 hours) to form the pyridine core .
Limitations : This method is time-consuming, generates solvent waste, and requires expensive catalysts for optimization (e.g., heterogeneous catalysts in alternative approaches) .
Q. How do environmental factors (e.g., solvent polarity, pH) influence the fluorescence properties of this compound?
- Methodological Answer : Fluorescence sensitivity arises from the compound’s fluorophore structure. To assess environmental effects:
- Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO).
- Titrate with acids/bases to evaluate pH-dependent spectral shifts.
- Use viscosity probes (e.g., glycerol-water mixtures) to study rotational relaxation times .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Analyze substituent effects on aromatic proton shifts (e.g., dibutylamino vs. phenyl groups).
- XRD : Resolve crystallographic data to confirm molecular geometry (refer to supplementary crystallographic datasets, as in ).
- HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) for purity assessment.
Advanced Research Questions
Q. What strategies can optimize the synthesis to reduce solvent waste and reaction time?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C in a sealed vessel) .
- Solvent-free conditions : Explore mechanochemical grinding or melt reactions.
- Alternative catalysts : Test low-cost, recyclable catalysts (e.g., bio-derived acids) to replace expensive heterogeneous systems .
Q. How can researchers resolve contradictions in fluorescence data under varying experimental conditions?
- Methodological Answer :
- Control variables : Isolate factors (e.g., pH, ionic strength) using buffer systems.
- Time-resolved fluorescence : Decouple polarity and viscosity effects by measuring lifetime decays.
- Computational modeling : Simulate excited-state behavior using TD-DFT to predict spectral shifts .
Q. How does the substitution pattern (e.g., dibutylamino vs. diethylamino groups) affect reactivity and biological interactions?
- Methodological Answer :
- Steric/electronic analysis : Compare Hammett σ values or steric bulk (e.g., using Molecular Operating Environment (MOE) software).
- Biological assays : Test cytotoxicity or receptor-binding affinity with modified derivatives (e.g., replacing dibutylamino with smaller alkyl groups, as in ).
Q. What computational approaches predict the electronic and photophysical behavior of this compound?
- Methodological Answer :
- TD-DFT : Calculate vertical excitation energies and oscillator strengths to simulate UV-Vis spectra.
- Molecular dynamics : Model solvent interactions to predict Stokes shifts.
- Docking studies : Map electrostatic potential surfaces to identify binding sites in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
